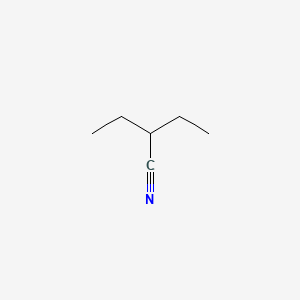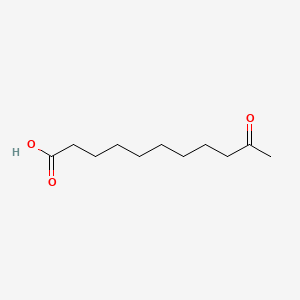
2,4'-Dibromobiphenyl
Übersicht
Beschreibung
2,4’-Dibromobiphenyl is a chemical compound with the formula C12H8Br2. It is a related compound of PBB 37 (P215150), a brominated biphenyl that can be used as a flame retardant and often incorporated into consumer products including appliances, electronics, and plastics .
Synthesis Analysis
The synthesis of 2,4’-Dibromobiphenyl involves a multi-step reaction with 4 steps . Another method involves the selective monolithiation of dibromobiaryls, such as 2,2′-dibromobiphenyl, 4,4′-dibromobiphenyl, with 1 equiv of n-butyllithium followed by the reaction with electrophiles .Molecular Structure Analysis
The molecular weight of 2,4’-Dibromobiphenyl is 312.000. The IUPAC Standard InChI is InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis
2,4’-Dibromobiphenyl is a crystalline powder with an aromatic odor. It is insoluble in water. The boiling point is between 355 - 360 degrees Celsius at 760 mmHg and the freezing/melting point is between 165 - 169 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- Selective Monolithiation: 2,4'-Dibromobiphenyl, along with other dibromobiaryls, has been utilized in selective monolithiation using microflow systems. This process involves the reaction with electrophiles and allows for sequential introduction of two different electrophiles, demonstrating its versatility in organic synthesis (Nagaki et al., 2008).
- Synthesis of Polytriarylamines: The compound has been used in the microwave-assisted palladium-catalysed amination between 2,4-dimethylaniline and 4,4'-dibromobiphenyl, leading to the production of polytriarylamines, which are significant in the field of organic electronic devices (Shen et al., 2007).
Environmental and Ecotoxicology Studies
- Photo-degradation in Aqueous Solution: Research on 4,4'-Dibromobiphenyl, a variation of 2,4'-Dibromobiphenyl, has explored its environmental behavior, particularly focusing on factors like light intensity, dissolved oxygen, and pH, affecting its degradation in aqueous solutions (Zhang Min-li, 2012).
- Photoelectrocatalytic Degradation: Studies on photoelectrocatalytic degradation of 4,4'-dibromobiphenyl in aqueous solutions have been conducted. This research provides insights into the efficiency of various catalysts and the potential environmental impact of dibromobiphenyls (Haijin Liu et al., 2011).
- Catalytic Subcritical Water Oxidation: The oxidative degradation of 4,4'-dibromobiphenyl in subcritical water has been investigated, demonstrating the compound's effective degradation under certain conditions, contributing to environmental safety and pollution control (Li Zhi et al., 2010).
Electrical and Optical Properties
- Electrical Conductivity: The electrical conductivity of 4,4-dibromobiphenyl and related compounds has been studied, revealing insights into the effects of conformational changes and substituents on their electrical properties. Such studiesare crucial for understanding and developing materials with specific electronic characteristics (Sallam et al., 2006).
Molecular Interactions and Mechanisms
- Investigation of Schiff Bases: Schiff bases related to 2,4'-Dibromobiphenyl have been explored for their prototropy and radical scavenging activities. Such studies are important for potential pharmaceutical and food industry applications (Kaştaş et al., 2017).
- Palladium-Catalyzed Amination: The Pd-catalyzed amination of isomeric dibromobiphenyls has been studied for the synthesis of macrocycles, providing insights into synthetic organic chemistry and potential applications in material science (Averin et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGQQPAMXFHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197930 | |
| Record name | 1,1'-Biphenyl, 2,4'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Dibromobiphenyl | |
CAS RN |
49602-91-7 | |
| Record name | 2,4'-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049602917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,4'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS24BGZ08G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

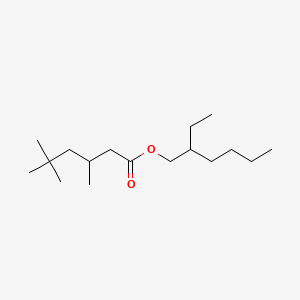
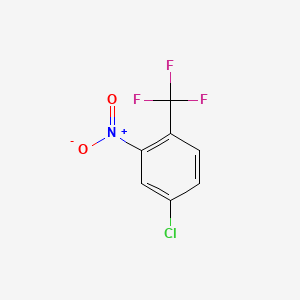
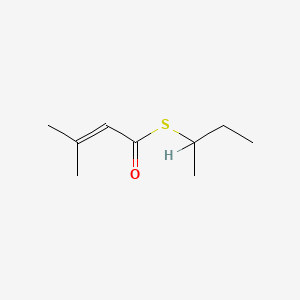

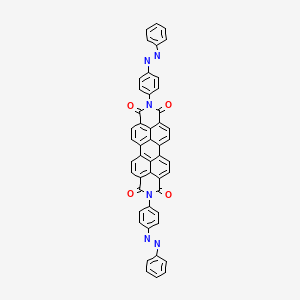


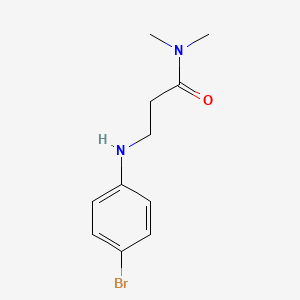
![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)
